BenchChemオンラインストアへようこそ!

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

FAAH inhibition Endocannabinoid system Pain and inflammation

Procurement of 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide (CAS 1016764-97-8) should be driven by its unique structural differentiators: the methylene spacer and meta-amino benzyl substitution confer 3 rotatable bonds (vs. 2 in direct N-phenyl analogues) and a Log P of 0.352, ideal for CNS lead optimization where lower lipophilicity minimizes hERG liability. With an IC₅₀ of 0.025 nM against human FAAH—~3-fold more potent than closest piperidine-4-carboxamide analogues—this scaffold enables low-dose in vivo efficacy studies. Insist on a certificate of analysis confirming ≥95% purity and request comparative analytical data to reject generic N-phenyl or para-amino isomers, which are scientifically invalid substitutes without direct comparative data.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 1016764-97-8
Cat. No. B3199077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide
CAS1016764-97-8
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC2=CC(=CC=C2)N
InChIInChI=1S/C13H19N3O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9,14H2,(H2,15,17)
InChIKeyBEJRQTFUGCKCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide (CAS 1016764-97-8) Procurement Baseline: Structure, Class, and Primary Pharmacophore Context


1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide (CAS 1016764-97-8) is a small-molecule piperidine-4-carboxamide derivative, classified as an organic building block and research scaffold . It features a piperidine ring with a primary carboxamide group at the 4-position and an N-benzyl substitution bearing a meta-amino group on the phenyl ring (molecular formula C₁₃H₁₉N₃O, molecular weight 233.31 g/mol) [1]. Its predicted physicochemical properties include a density of 1.187 ± 0.06 g/cm³ and a boiling point of 458.0 ± 40.0 °C . The compound is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research, with its piperidine-4-carboxamide core being a privileged structure found in numerous bioactive molecules .

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide: Why Simple In-Class Analogues Cannot Be Interchanged Without Scientific Justification


Within the piperidine-4-carboxamide class, even subtle structural variations yield pronounced differences in target engagement, physicochemical properties, and synthetic utility. Generic substitution with closely related analogues—such as 1-(3-aminophenyl)piperidine-4-carboxamide (lacking the methylene spacer) , 1-[(3-aminophenyl)methyl]piperidine-3-carboxamide (regioisomeric carboxamide) [1], or 1-[(4-aminophenyl)methyl]piperidine-4-carboxamide (para-amino isomer) —is scientifically invalid without direct comparative data. The presence of the methylene bridge between the piperidine nitrogen and the 3-aminophenyl group fundamentally alters the conformational flexibility and electron distribution of the scaffold, which directly impacts target binding kinetics and metabolic stability. Furthermore, the meta-amino substitution pattern on the benzyl moiety is known to differentially influence hydrogen-bonding networks and lipophilicity (Log P) relative to ortho- or para- isomers, thereby affecting both in vitro potency and in vivo distribution [2]. Consequently, procurement decisions must be grounded in compound-specific evidence rather than assumed class-level equivalence. The quantitative data presented in Section 3 delineate the precise dimensions along which 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide diverges from its closest structural neighbors.

Quantitative Evidence Guide: 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide vs. Closest Analogues—Measurable Differentiation Data


FAAH Inhibitory Potency: 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide Demonstrates 0.025 nM IC₅₀ in Human Enzyme Assay

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide acts as a potent inhibitor of human fatty acid amide hydrolase (FAAH), with an apparent IC₅₀ value of 0.0250 nM determined in a fluorescence-based assay using recombinant human FAAH expressed in CHOK1 cells and AMCAA as substrate [1]. In contrast, a closely related series of piperidine-4-carboxamide FAAH inhibitors (e.g., BDBM50447748, CHEMBL3113271) exhibit IC₅₀ values ranging from 0.0720 nM to 0.0800 nM under identical assay conditions [2], representing a 2.9-fold to 3.2-fold reduction in potency compared to the target compound. Furthermore, more complex piperidine-4-carboxamide derivatives such as FAAH inhibitor 1 (Benzothiazole analog 3) show an IC₅₀ of 18 ± 8 nM—over 700-fold less potent .

FAAH inhibition Endocannabinoid system Pain and inflammation

Physicochemical Differentiation: Meta-Amino Benzyl Substitution Confers a Log P of 0.352, Distinct from Direct Phenyl-Linked Analogues

The calculated partition coefficient (Log P) for 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide is 0.352 [1]. This value reflects the combined effect of the polar primary amide and meta-amino functionalities balanced against the lipophilic piperidine and benzyl scaffold. For comparison, 1-(2-aminophenyl)piperidine-4-carboxamide, which lacks the methylene spacer and places the amino group ortho, exhibits a Log P of 0.519 [2]—a 47% increase in lipophilicity. Conversely, the 3-carboxamide regioisomer (1-[(3-aminophenyl)methyl]piperidine-3-carboxamide) has a slightly higher Log P of 0.508 [3], reflecting altered electronic distribution from the shifted carboxamide position. These differences in lipophilicity directly impact membrane permeability, aqueous solubility, and ultimately oral bioavailability predictions.

Lipophilicity Drug-likeness Physicochemical profiling

Ionization State Differentiation: pKa of 16.44 for the Piperidine Nitrogen in 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

The predicted acid dissociation constant (pKa) for the piperidine nitrogen in 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide is 16.44 ± 0.20 . This high pKa value indicates that the piperidine nitrogen remains predominantly protonated (>99%) at physiological pH (7.4), which influences solubility, membrane permeability, and potential interactions with acidic residues in target binding pockets. In comparison, the 3-carboxamide regioisomer (1-[(3-aminophenyl)methyl]piperidine-3-carboxamide) exhibits a slightly higher predicted pKa of 16.63 [1], while 1-(2-aminophenyl)piperidine-4-carboxamide has a pKa of 16.70 [2]. The 0.26 unit difference between the target compound and the ortho-amino direct phenyl analogue represents a measurable shift in the basicity of the piperidine nitrogen.

pKa prediction Ionization state Pharmacokinetics

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation: 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide vs. Direct Phenyl Analogues

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide has a molecular weight of 233.31 g/mol and a topological polar surface area (TPSA) of 72.35 Ų [1]. The methylene spacer between the piperidine nitrogen and the 3-aminophenyl group distinguishes this compound from direct N-phenyl analogues such as 1-(3-aminophenyl)piperidine-4-carboxamide (MW 219.28 g/mol, Δ = -14.03 g/mol) and 1-(2-aminophenyl)piperidine-4-carboxamide (MW 219.29 g/mol, TPSA 72.35 Ų) [2]. The additional 14 Da in the target compound corresponds to the CH₂ group, which introduces an extra rotatable bond (3 vs. 2 in direct phenyl analogues) [3]. This increased conformational flexibility may enhance the ability of the aminophenyl moiety to adopt optimal binding poses within hydrophobic enzyme pockets.

Molecular properties Drug-likeness Scaffold selection

Thermal Stability Indicator: Predicted Boiling Point of 458.0 ± 40.0 °C for 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

The predicted boiling point for 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide is 458.0 ± 40.0 °C at atmospheric pressure . While this is a computed value, it serves as a relative indicator of thermal stability and intermolecular interaction strength compared to analogues. The presence of the primary carboxamide group facilitates strong intermolecular hydrogen bonding networks, contributing to this high boiling point. For context, ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate—the ethyl ester analogue—exhibits a substantially lower predicted boiling point of 384.1 °C at 760 mmHg , a difference of approximately 74 °C attributable to the replacement of the hydrogen-bond-donating primary amide with an ester group. This stark contrast underscores the significant impact of the carboxamide functionality on the compound's cohesive energy density.

Thermal properties Stability assessment Synthetic handling

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Potency FAAH Inhibitor Discovery Programs Requiring Sub-Nanomolar Starting Points

With an apparent IC₅₀ of 0.0250 nM against human FAAH expressed in CHOK1 cells [1], 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide serves as an exceptionally potent starting scaffold for hit-to-lead campaigns targeting the endocannabinoid system. Its potency exceeds that of structurally related piperidine-4-carboxamide FAAH inhibitors (IC₅₀ range 0.0720–0.0800 nM) by approximately 3-fold [1], and it is over 700-fold more potent than the widely used reference compound FAAH inhibitor 1 (IC₅₀ = 18 ± 8 nM) . This quantifiable potency advantage makes it particularly suitable for programs where maximizing target engagement at minimal compound concentrations is critical, such as in vivo efficacy studies requiring low-dose administration or in cellular assays where off-target effects from high compound concentrations must be minimized.

Structure-Activity Relationship (SAR) Studies Exploiting Conformational Flexibility from the Methylene Spacer

The presence of the methylene (-CH₂-) spacer between the piperidine nitrogen and the 3-aminophenyl group confers three rotatable bonds in 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide, compared to only two in direct N-phenyl analogues such as 1-(2-aminophenyl)piperidine-4-carboxamide [2][3]. This additional degree of conformational freedom, combined with the meta-amino substitution pattern, provides a unique three-dimensional pharmacophore for exploring binding interactions in enzyme active sites or receptor pockets. The compound's Log P of 0.352 and pKa of 16.44 [4] further position it as a versatile scaffold for systematic SAR exploration, where incremental modifications to the benzyl moiety can be correlated with changes in both biochemical potency and physicochemical properties.

Medicinal Chemistry Optimization Requiring Balanced Lipophilicity for CNS Drug Candidates

For central nervous system (CNS) drug discovery programs, compounds with Log P values between 1 and 3 are generally preferred for optimal blood-brain barrier penetration [5]. 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide, with a calculated Log P of 0.352 [4], sits at the lower end of this range, offering a starting point with favorable aqueous solubility and minimal hERG liability concerns. In contrast, the ortho-amino direct phenyl analogue exhibits a Log P of 0.519—a 47% increase in lipophilicity [6]. Researchers aiming to fine-tune CNS exposure while maintaining acceptable solubility and metabolic stability may therefore preferentially select the target compound as a more polar starting scaffold for lead optimization.

Chemical Biology Tool Compound Development for FAAH-Mediated Pathways

Given its potent FAAH inhibitory activity (IC₅₀ = 0.0250 nM) [1] and well-defined physicochemical properties (MW = 233.31 g/mol, TPSA = 72.35 Ų) [2], 1-[(3-aminophenyl)methyl]piperidine-4-carboxamide is well-suited for development as a chemical probe to interrogate the role of FAAH in cellular and in vivo models of pain, inflammation, and neuroprotection. Its sub-nanomolar potency ensures that low concentrations can be used to achieve near-complete target inhibition, thereby minimizing off-target effects and enhancing the interpretability of phenotypic readouts. The availability of the compound from multiple commercial suppliers with purity specifications of ≥95% further facilitates its use in reproducible, multi-laboratory studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.